Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs.
Description
Introduction to Polystyrene Derivatives with Hydroxy-Methyl-Oxopropyl Functionality
Chemical Classification and Nomenclature
The compound Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. is classified as a functionalized polystyrene derivative under IUPAC polymer nomenclature guidelines. Its systematic name derives from:
- Parent polymer : Polystyrene, a homopolymer of styrene (ethenylbenzene).
- Functional groups : ar-Substituted 2-hydroxy-2-methyl-1-oxopropyl groups attached to the aromatic rings of the styrene units.
The IUPAC name follows source-based conventions, where "homopolymer" indicates a single monomer type (styrene), and "derivs." denotes chemical modification post-polymerization. The ar- prefix specifies that substituents are bonded to the aromatic ring rather than the vinyl backbone. Common synonyms include Esacure KIP 150 and PowerCure™ 150 , reflecting its commercial use as a photoinitiator.
Table 1: Key Nomenclature Details
Historical Development and Discovery
The development of this compound aligns with the mid-2000s push for low-migration photoinitiators in food-contact materials and medical devices. Traditional small-molecule photoinitiators faced regulatory scrutiny due to potential leaching, prompting research into polymeric alternatives.
- 2012 : The compound was first registered under CAS 163702-01-0, with synthetic methods involving free-radical grafting of 2-hydroxy-2-methylpropanoyl groups onto polystyrene backbones.
- 2014 : Studies demonstrated its efficacy in UV-curable resins, where covalent bonding between photoactive groups and the polymer matrix reduced extractables.
- 2020s : Commercial adoption expanded in packaging inks and coatings, driven by its compliance with EU No. 10/2011 regulations for food-safe materials.
Structural Characteristics and General Properties
The compound features a polystyrene backbone with pendant alpha-hydroxy ketone groups, yielding a hybrid structure that merges thermoplastic durability with photochemical reactivity.
Key Structural Features:
- Backbone : Syndiotactic or atactic polystyrene chains, depending on synthesis conditions.
- Functional groups : 2-Hydroxy-2-methylpropanoyl moieties attached para to the styrene aromatic rings.
- Oligomeric nature : Average molecular weight ~800 Da (n = 2–5), balancing solubility and low migration.
Physical and Chemical Properties:
The alpha-hydroxy ketone groups undergo Norrish Type I cleavage under UV light (λ = 260 nm), generating benzoyl radicals that initiate polymerization in acrylate-based systems.
Significance in Polymer Science and Material Chemistry
This derivative addresses critical challenges in UV-curable material design :
- Low Migration : Oligomeric structure and high molecular weight (>500 Da) minimize leaching, making it suitable for food packaging and medical coatings.
- Oxygen Inhibition Resistance : Enhanced surface cure efficiency in thin films compared to conventional photoinitiators like Irgacure 1173.
- Compatibility : Solubility in acrylate resins and compatibility with pigmented systems expand its use in graphic arts and industrial coatings.
Table 2: Industrial Applications
The compound’s dual functionality—serving as both a photoinitiator and a crosslinking agent—exemplifies the trend toward multifunctional polymers in green chemistry.
Properties
CAS No. |
163702-01-0 |
|---|---|
Molecular Formula |
(C13H16O2)n |
Origin of Product |
United States |
Biological Activity
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | (C13H16O2)n |
| Molecular Weight | Varies with n |
| Density | 1.12 g/cm³ at 20°C |
| Boiling Point | 300°C at 101325 Pa |
| Water Solubility | 1.52 mg/L at 25°C |
| Vapor Pressure | 0.002 Pa at 25°C |
| LogP | 4.53 at 20°C |
These properties indicate that the compound is relatively hydrophobic, which may influence its biological interactions.
Toxicological Profile
Research has indicated that benzene derivatives can exhibit various toxicological effects. The specific biological activity of Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. remains under investigation, but several studies have highlighted potential concerns:
- Mutagenicity : Some studies suggest that compounds related to benzene structures can be mutagenic, leading to DNA damage and cancer initiation. For instance, benzene itself is known to be a human carcinogen associated with hematological malignancies .
- Endocrine Disruption : There are indications that certain benzene derivatives may interfere with endocrine functions, potentially leading to reproductive and developmental issues .
Case Studies
Several case studies have explored the implications of exposure to similar compounds:
- Occupational Exposure : Workers exposed to benzene derivatives have shown increased rates of leukemia and other blood disorders. A cohort study indicated a correlation between prolonged exposure to such polymers and elevated risks of hematological cancers .
- Environmental Impact : Research into the environmental persistence of similar compounds suggests they can bioaccumulate in aquatic organisms, leading to toxic effects in ecosystems. For example, studies have documented the impact of polymeric substances on aquatic life due to their low biodegradability and potential for bioaccumulation .
The mechanisms through which Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. may exert biological effects include:
- Oxidative Stress : The metabolism of benzene derivatives can lead to the formation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage .
- Cellular Pathways : Interaction with cellular signaling pathways may disrupt normal cellular function, potentially leading to apoptosis or uncontrolled cell proliferation .
Summary of Research Findings
The biological activity of Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. is an area of ongoing research. Current findings suggest potential mutagenic properties and endocrine disruption capabilities akin to other benzene-related compounds. Further investigations are necessary to fully elucidate its biological effects and mechanisms.
Scientific Research Applications
The versatility of benzene, (1-methylethenyl)-, homopolymer derivatives allows for a range of industrial applications:
- Grafting Catalyst :
- Polymer Cross-Linking Initiator :
- Engineering Plastic Modifier :
- Flame Retardant Synergist :
Biological Applications
Recent research has explored the biological applications of poly(1-methylethenyl benzene), particularly in biomedical fields:
- Drug Delivery Systems :
- Biosensors :
Case Study 1: Engineering Plastics Modification
A study demonstrated the use of benzene, (1-methylethenyl)-, homopolymer derivatives as modifiers in polycarbonate resins. The modified resins exhibited improved impact resistance and thermal stability compared to unmodified counterparts, making them suitable for high-performance applications in automotive components.
Case Study 2: Biomedical Applications
Research conducted on drug delivery systems utilizing this polymer showed that it could encapsulate hydrophobic drugs effectively. The release profile indicated a sustained release over extended periods, which is advantageous for chronic disease management.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs.
- CAS Number : 163702-01-0
- Synonyms: Esacure ONE, KIP 150, Oligo[2-hydroxy-2-methyl-1-[4-(1-methylvinyl)phenyl]propanone] .
- Molecular Formula : (C₁₃H₁₆O₂)ₙ (oligomeric structure) .
- Key Properties: Density: 1.12 g/cm³ at 20°C . Water solubility: 1.52 mg/L at 25°C . LogP: 4.53 (hydrophobic) . Non-yellowing, low volatility, and high reactivity in UV curing .
Applications :
Primarily used as a difunctional α-hydroxy ketone photoinitiator in radiation-curable coatings, adhesives, and inks. Its oligomeric structure ensures low migration, making it suitable for food packaging, electronics, and automotive coatings .
Comparison with Similar Photoinitiators
Functional and Structural Differences
Performance Advantages
- Vs. Monofunctional Initiators (e.g., Irgacure 1173): Higher Reactivity: Difunctional structure enables faster curing and better crosslinking in thick films . Lower Volatility: Oligomeric nature reduces VOC emissions and odor, critical for indoor applications . Reduced Migration: Essential for food-contact materials and medical devices .
- No Synergists Required: Unlike benzophenones, which need amine synergists, Esacure ONE operates independently .
- Vs. Other Difunctional Initiators (e.g., Sinocure® 160): Waterborne Compatibility: Pre-dilution with solvents like isopropanol allows use in aqueous systems . Thermal Stability: Oligomeric structure enhances stability in high-temperature processing .
Research Findings and Industrial Relevance
- Market Growth : The global market for this compound is projected to grow significantly (2023–2033), driven by demand in automotive and electronics sectors . Key players include IGM Resins, Covestro AG, and SABIC .
- Synthesis: Produced via hydrolysis of dichlorocyclohexyl benzophenone intermediates, ensuring high purity and functionality .
- Regulatory Compliance : EPA-listed and compliant with food-contact regulations due to low migration .
Q & A
Q. What are the recommended synthetic routes for synthesizing this oligomeric α-hydroxyketone photoinitiator?
The compound is typically synthesized via free-radical polymerization of functionalized monomers, followed by post-polymerization modification to introduce the 2-hydroxy-2-methyl-1-oxopropyl groups. Key characterization methods include:
Q. What is the mechanistic role of this compound in UV-curable systems?
As a difunctional α-hydroxyketone, it generates free radicals upon UV irradiation via Norrish Type I cleavage, initiating polymerization in acrylate or methacrylate-based resins. The oligomeric structure reduces volatility and migration, enhancing compatibility in clear coatings and adhesives . Methodological validation includes:
Q. How does its performance compare to monomeric photoinitiators like 2-hydroxy-2-methylpropiophenone (HMPP)?
Unlike monomeric HMPP, this oligomer exhibits:
- Lower migration due to higher molecular weight, reducing leaching in food-contact coatings .
- Reduced yellowing under prolonged UV exposure, attributed to stabilized radical termination pathways . Comparative studies should use photo-DSC to quantify initiation efficiency and accelerated weathering tests (e.g., QUV) for yellowing analysis .
Advanced Research Questions
Q. How can researchers optimize formulations to address conflicting data on waterborne vs. solvent-based system compatibility?
Discrepancies arise from solvent choice affecting oligomer solubility. For waterborne systems:
Q. What analytical strategies resolve contradictions in reported VOC levels for radiation-curable inks?
VOC variability stems from residual monomers or solvents. Recommended approaches:
Q. How do degradation byproducts impact biocompatibility in medical adhesive applications?
Degradation under UV/heat generates acetophenone derivatives and oligomeric fragments. Key steps:
- LC-MS/MS to identify byproducts .
- Cytotoxicity assays (e.g., ISO 10993-5) using human dermal fibroblasts .
- ECD (Electrochemical Detection) for reactive oxygen species (ROS) quantification .
Q. What computational methods predict structure-property relationships for modified oligomers?
- Density Functional Theory (DFT) models bond dissociation energies of α-hydroxyketone linkages to predict photoactivity .
- Molecular Dynamics (MD) simulations assess solubility and diffusion coefficients in polymer matrices .
- Validate with QSPR (Quantitative Structure-Property Relationship) models using experimental LogP and Tg data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
